N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C16H13ClF6N2O2S, and it has a molecular weight of 408.79 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, which may influence its biological interactions and solubility properties.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and TCI Chemicals, where it is often classified as a pharmaceutical intermediate or a research reagent. Its classification as a sulfonamide indicates its potential for use in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step reactions that may include:
The molecular structure of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide can be depicted as follows:
CC(C(=O)N)S(=O)(=O)C1=CC=C(C=C1C(F)(F)F)C(F)(F)F
XYZABC123456
This notation provides a way to encode the structure for computational analysis.
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions:
The mechanism of action for compounds like N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide often involves interactions at the molecular level with biological targets:
Experimental studies are required to elucidate the precise mechanisms and affinities for biological targets.
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3